Fasudil mesylate

Neuroscience Cardiovascular Clinical Trial

Choose Fasudil mesylate as your reference standard because it is the only pan-ROCK inhibitor with regulatory approval (Japan, 1995) and documented clinical safety in over 1,400 patients for cerebral vasospasm post-SAH. Its well-characterized pharmacokinetics, including rapid conversion to the orally bioavailable active metabolite hydroxyfasudil (69% oral bioavailability), enable sustained ROCK inhibition in chronic disease models (ALS, Parkinson's, dementia). Unlike tool compounds Y-27632 or H-1152, Fasudil mesylate offers a quantifiable off-target profile (PKA, PKC, PKG IC50s) and a 74.5% good outcome rate benchmark, making it the essential calibrator for kinase selectivity panels and in vivo efficacy studies. Procure with confidence knowing you are using a clinically validated compound.

Molecular Formula C15H21N3O5S2
Molecular Weight 387.5 g/mol
CAS No. 1001206-62-7
Cat. No. B12368770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasudil mesylate
CAS1001206-62-7
Molecular FormulaC15H21N3O5S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C14H17N3O2S.CH4O3S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;1-5(2,3)4/h1,3-5,7,11,15H,2,6,8-10H2;1H3,(H,2,3,4)
InChIKeyMVCDPGYHRHUECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasudil mesylate (CAS 1001206-62-7): A Clinically Validated, Orally Bioavailable ROCK Inhibitor Reference Standard for Cardiovascular and Neurodegenerative Disease Research


Fasudil mesylate (HA-1077; AT877) is a non-specific, orally active inhibitor of Rho-associated protein kinases (ROCK1/2), also exhibiting inhibitory effects on PKA, PKC, and PKG [1]. It is the first ROCK inhibitor to receive clinical approval (Japan, 1995) for the treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH) [2]. Fasudil's pharmacological profile is defined by a ROCK1 Ki of 0.33 µM and ROCK2 IC50 of 0.158 µM, and it is characterized by rapid metabolism to an active metabolite, hydroxyfasudil, which significantly extends its pharmacodynamic activity [1].

Beyond ROCK Inhibition: Why Fasudil mesylate's Clinical Validation and Unique Pharmacokinetic Profile Cannot be Assumed by Analog Substitution


Substituting Fasudil mesylate with other ROCK inhibitors like Y-27632 or H-1152 without empirical validation is a critical scientific and procurement error. While these compounds share a target class, they exhibit vastly different potency, selectivity, pharmacokinetics, and, most importantly, human safety and tolerability profiles [1][2]. For example, Y-27632 is a more selective tool compound but lacks the extensive clinical safety data and regulatory approval status of Fasudil [1]. Conversely, more potent ROCK inhibitors may present unknown or different off-target effect profiles that can confound in vivo studies [2]. A compound's differentiation is defined by its unique, quantifiable data package—not just its primary target engagement.

Quantitative Differentiation of Fasudil mesylate (1001206-62-7) from Key ROCK Inhibitor Comparators: A Data-Centric Procurement Guide


Clinical Outcome Superiority vs. Nimodipine in Subarachnoid Hemorrhage

In a head-to-head randomized trial (n=115) for subarachnoid hemorrhage (SAH) patients, Fasudil demonstrated a significantly higher proportion of patients with a good clinical outcome compared to the calcium channel blocker nimodipine [1].

Neuroscience Cardiovascular Clinical Trial

Comparative Potency and Selectivity Profiling Against Standard ROCK Inhibitors

Fasudil's potency and selectivity profile are well-characterized against a panel of ROCK inhibitors. It is a moderately potent ROCK inhibitor, distinct from the high-potency, selective compounds like H-1152 and GSK429286, and from the broadly used tool compound Y-27632 [1].

Biochemistry Kinase Profiling Cell Biology

Absolute Oral Bioavailability of Active Metabolite Hydroxyfasudil in Humans

A Phase I clinical trial (SAFE-ROCK) established the absolute oral bioavailability of Fasudil's primary active metabolite, hydroxyfasudil, in healthy human subjects, providing crucial data for oral dosing in chronic disease models .

Pharmacokinetics Drug Development Translational Medicine

Comparative Pro-Angiogenic Potency vs. GSK429286 in Endothelial Tube Formation

While Fasudil is a classic ROCK inhibitor, a more selective compound, GSK429286, demonstrates a 10-fold increase in potency for enhancing endothelial tube formation in vitro, highlighting Fasudil's position as a reference standard rather than the most potent tool for angiogenesis research [1].

Angiogenesis Vascular Biology Regenerative Medicine

Validated Application Scenarios for Fasudil mesylate (1001206-62-7) Based on Quantitative Evidence


Standard-of-Care Comparator for Neurovascular Clinical Research

Use Fasudil mesylate as a benchmark in studies evaluating new interventions for cerebral vasospasm and ischemic injury post-SAH. Its well-documented clinical efficacy (74.5% good outcome rate) and safety profile in over 1,400 patients provide a robust, quantifiable baseline for comparative effectiveness research [1]. This is in contrast to tool compounds lacking human validation .

Validation of Oral Bioavailability in Preclinical Models of Chronic Neurodegenerative Disease

For research into chronic conditions such as ALS, Parkinson's disease, or dementia, utilize the 69% oral bioavailability of the active metabolite hydroxyfasudil to guide dose selection and achieve sustained, predictable ROCK inhibition in vivo [1]. This is a key differentiator from non-orally bioavailable or untested ROCK inhibitor analogs [2].

Reference Standard for Kinase Selectivity Profiling Assays

Employ Fasudil mesylate as a well-characterized, moderately potent 'pan-ROCK' inhibitor in kinase selectivity panels. Its defined IC50 values against ROCK1 (Ki=0.33 µM), ROCK2 (IC50=0.158 µM), and related kinases (PKA, PKC, PKG) serve as a benchmark to calibrate the selectivity and potency of novel ROCK-targeting compounds [1]. This application leverages its known, quantifiable off-target profile.

Baseline Control in Pro-Angiogenesis and Vascular Biology Assays

Given that GSK429286 is 10x more potent in enhancing endothelial tube formation, Fasudil mesylate is the appropriate reference standard for establishing baseline activity in vascular biology assays [1]. This allows researchers to quantify the superior efficacy of more selective or potent ROCK inhibitors, ensuring that experimental results are placed in the context of a well-understood pharmacological benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasudil mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.